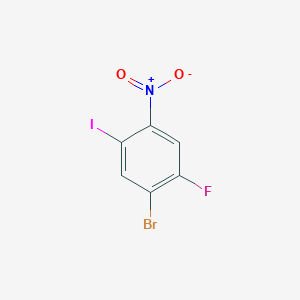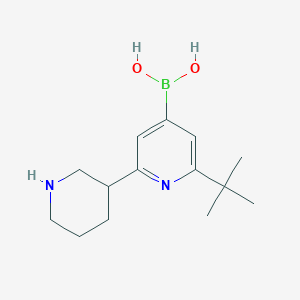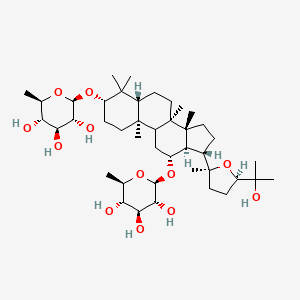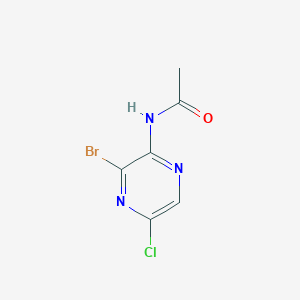
1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane is a macrocyclic compound that belongs to the class of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane typically involves the cyclization of linear tetraamines with appropriate alkylating agents. One common method includes the reaction of 1,4,7,10-tetraazacyclododecane with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted tetraazacyclododecane derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in medical imaging and as a drug delivery agent.
Industry: Utilized in the development of catalysts and in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane involves its ability to chelate metal ions. The nitrogen atoms in the tetraazacyclododecane ring coordinate with metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, depending on the specific metal ion involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,7,10-Tetraazacyclododecane
- 1,4,7,10-Tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane
- 1,4,7,10-Tetrakis(2-ethyl)-1,4,7,10-tetraazacyclododecane
Uniqueness
1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane is unique due to the presence of methoxyethyl groups, which can enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
102202-74-4 |
|---|---|
Molekularformel |
C20H44N4O4 |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
1,4,7,10-tetrakis(2-methoxyethyl)-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C20H44N4O4/c1-25-17-13-21-5-7-22(14-18-26-2)9-11-24(16-20-28-4)12-10-23(8-6-21)15-19-27-3/h5-20H2,1-4H3 |
InChI-Schlüssel |
MHTPYKAWMNRZKB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1CCN(CCN(CCN(CC1)CCOC)CCOC)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol](/img/structure/B14083326.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)azepane](/img/structure/B14083331.png)
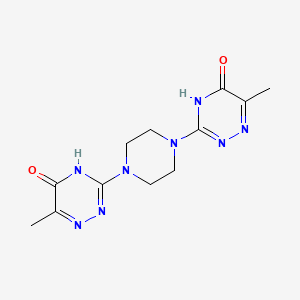
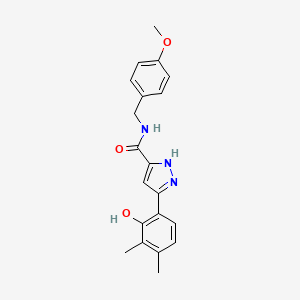
![(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14083347.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B14083358.png)
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B14083366.png)
